1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-
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Description
1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]- is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the fluoro, methoxy, and indole moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]- typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring can be formed via a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Coupling Reactions: The indole and pyrimidine rings are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Functional Group Modifications: Introduction of the fluoro and methoxy groups
Properties
Molecular Formula |
C20H18FN5O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-fluoro-6-methoxy-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,3-diamine |
InChI |
InChI=1S/C20H18FN5O/c1-26-11-13(12-5-3-4-6-18(12)26)16-7-8-23-20(24-16)25-17-10-15(22)14(21)9-19(17)27-2/h3-11H,22H2,1-2H3,(H,23,24,25) |
InChI Key |
XGCRDQKFYXFXHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)F)OC |
Origin of Product |
United States |
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